Methyl-alpha-bromophenylacetic acid is a chemical compound that belongs to the class of alpha-brominated phenylacetic acids. It is characterized by the presence of a bromine atom attached to the alpha carbon adjacent to a phenyl group and a methyl ester functional group. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.
Methyl-alpha-bromophenylacetic acid can be synthesized from various precursors, including benzaldehyde and bromoform through bromination reactions. It is also derived from other brominated phenylacetic acids via specific synthetic pathways involving reagents like potassium hydroxide and acetic acid .
The synthesis of methyl-alpha-bromophenylacetic acid typically involves several key steps:
Methyl-alpha-bromophenylacetic acid has a molecular formula of and a molecular weight of approximately 229.07 g/mol. The structure features:
CC(=O)C(C1=CC=C(C=C1)Br)C(=O)O
InChI=1S/C9H9BrO2/c1-7(10)8(11)9-5-3-2-4-6(9)12/h2-5H,1H3,(H,11,12)
Methyl-alpha-bromophenylacetic acid participates in various chemical reactions:
The mechanism by which methyl-alpha-bromophenylacetic acid exerts its effects largely depends on its application in biological systems:
Methyl-alpha-bromophenylacetic acid serves multiple scientific purposes:
CAS No.: 74-93-1
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 865-36-1
CAS No.: 6851-93-0